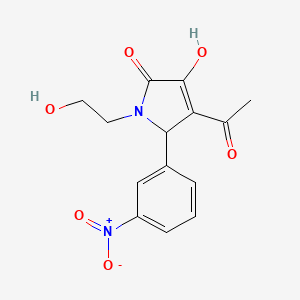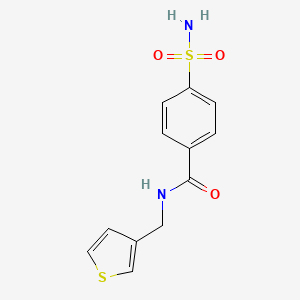![molecular formula C20H22F2N2O2 B5230834 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5230834.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine, also known as DF-MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MBP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which play a role in cell proliferation and inflammation, respectively. 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has also been shown to modulate the levels of various signaling molecules, including cytokines and growth factors, which play a role in cancer and inflammation. Additionally, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to have an affinity for serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation by increasing the levels of reactive oxygen species and activating caspase-dependent pathways. In inflammation, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB signaling. In neurological disorders, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has several advantages for laboratory experiments, including its high yield and purity, which make it suitable for in vitro and in vivo studies. Additionally, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to have low toxicity and good bioavailability, which make it a promising candidate for further development as a therapeutic agent. However, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine also has some limitations, including its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has shown promising results in scientific research, and there are several future directions for further investigation. One potential direction is to study the potential therapeutic effects of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine in other diseases, including cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine and to identify its molecular targets. Finally, the development of novel formulations of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with 2,4-difluoroaniline to form 1-(2,4-difluorophenyl)-4-methylpiperazine. This intermediate compound is then reacted with chloroacetyl chloride to form 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine. The synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been optimized to achieve a high yield and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has shown promising results as a potential anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been shown to have anti-inflammatory effects by inhibiting NF-κB signaling. In neurological disorders, 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been studied for its potential neuroprotective effects and as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-15-2-4-16(5-3-15)13-23-8-10-24(11-9-23)20(25)14-26-19-7-6-17(21)12-18(19)22/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENWEDTVCNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
![1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5230788.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![N-[1-(cyclopropylmethyl)-1H-indazol-3-yl]-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B5230803.png)

![2-{6,8,9-trimethyl-5-[(propionyloxy)methyl]-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl propionate](/img/structure/B5230813.png)
![2-{4-[(4-bromobenzyl)oxy]phenyl}-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5230819.png)
![5-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5230827.png)
![methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5230830.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B5230846.png)